molecular formula C7H6ClNO3 B1421408 6-Chloro-5-methoxynicotinic acid CAS No. 915107-39-0

6-Chloro-5-methoxynicotinic acid

Cat. No. B1421408
M. Wt: 187.58 g/mol
InChI Key: WJPYILBWBQBKMD-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxynicotinic acid, also known as 6-Chloro-5-methoxypyridine-3-carboxylic acid or 3-Carboxy-6-chloro-5-methoxypyridine, is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 . The compound is typically stored at 2-8°C in an inert atmosphere .


Physical And Chemical Properties Analysis

6-Chloro-5-methoxynicotinic acid is a solid at room temperature . It has a boiling point of 188-189°C . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Electroorganic Synthesis Applications

6-Chloro-5-methoxynicotinic acid has been investigated in the field of electroorganic synthesis. For instance, a study by Raju et al. (2003) reported the synthesis of 6-aminonicotinic acid through electrochemical hydrogenation and electrocarboxylation processes, which could be related to the derivatives of 6-Chloro-5-methoxynicotinic acid (Raju, S. Mohan, & S. Reddy, 2003).

Crystal Structure and Antitumor Activity

Gao et al. (2021) synthesized a triphenyltin compound using 5-chloro-6-hydroxynicotinic acid, which is a close relative of 6-Chloro-5-methoxynicotinic acid. The study characterized the compound's molecular structure and found it to exhibit high antitumor activity (Gao, Zhang, & Sha, 2021).

Applications in Radiolabelling

The compound has relevance in the field of radiolabelling, as evidenced by Meszaros et al. (2011), who synthesized analogues of HYNIC (Hydrazinonicotinic Acid) for technetium binding. These analogues are significant for creating bioconjugates used in radiolabelling with Technetium-99m (Meszaros, Dose, Biagini, & Blower, 2011).

Organic Catalysis

Zolfigol et al. (2013) utilized isonicotinic acid, related to 6-Chloro-5-methoxynicotinic acid, as a catalyst in the synthesis of pyranopyrazoles, demonstrating its potential in organic catalysis (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Electrosynthesis

Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, a process potentially applicable to compounds like 6-Chloro-5-methoxynicotinic acid. They investigated the electrochemical reduction of related pyridine compounds under various conditions (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Synthesis of Aza Analogues

In the synthesis of aza analogues, Kelley et al. (1990) synthesized compounds from 6-hydroxynicotinic acid, indicating the potential of 6-Chloro-5-methoxynicotinic acid in creating structurally similar analogues (Kelley, McLean, Davis, & Crouch, 1990).

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives, such as the aza analogues, might be used in synthesizing new drug molecules or exploring novel therapeutic pathways.

Chemical Synthesis and Polymers

Studies have shown the potential of 6-Chloro-5-methoxynicotinic acid derivatives in forming polymers and other complex chemical structures, which could be relevant in materials science and engineering (Gao, Yin, & Kong, 2008).

Environmental Applications

Derivatives of 6-Chloro-5-methoxynicotinic acid could be significant in environmental science, especially in studies related to degradation pathways and environmental impacts of related chemical compounds (Tibbles, Müller, & Lingens, 1989).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPYILBWBQBKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677249
Record name 6-Chloro-5-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methoxynicotinic acid

CAS RN

915107-39-0
Record name 6-Chloro-5-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-methoxynicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-methoxynicotinic acid methyl ester (1.3 g, 6.4 mmol) in MeOH (4 mL) at 25° C. was added 10% NaOH aqueous solution (19.3 mmol). The reaction was stirred for 24 h, then placed into an ice water bath and acidified with 2M HCl until pH=2 was achieved. The flask was then placed into a refrigerator for 3 h. The white precipitate was filtered off and rinsed with cold H2O. The solid was dissolved in acetone, dried over MgSO4 and concentrated to furnish the product 6-chloro-5-methoxynicotinic acid as a yellow solid (0.895 g, 74%); 1H NMR (400 MHz, CDCl3) δ 8.45 (d, 1H), 7.66 (d, 1H), 3.83 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
19.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
… To a stirred suspension of 6-chloro-5-methoxynicotinic acid (7) (0.99 g, 5.30 mmol) in DCM (5.0 mL) was added oxalyl chloride (0.71 mL, 7.95 mmol). DMF (0.021 mL, 0.27 mmol) was …
Number of citations: 13 pubs.acs.org
C Spanka, R Glatthar, S Desrayaud, M Fendt… - Bioorganic & medicinal …, 2010 - Elsevier
High throughput screening led to the identification of nicotinamide derivative 2 as a structurally novel mGluR5 antagonist. Optimization of the modular scaffold led to the discovery of 16m…
Number of citations: 35 www.sciencedirect.com

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